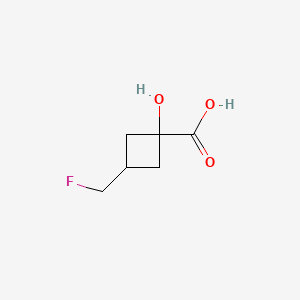
3-(Fluoromethyl)-1-hydroxycyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Fluoromethyl)-1-hydroxycyclobutane-1-carboxylic acid is a fluorinated organic compound with a cyclobutane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fluoromethyl)-1-hydroxycyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a fluoromethyl-substituted alkene, under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Fluoromethyl)-1-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
3-(Fluoromethyl)-1-hydroxycyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)-1-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to target proteins, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- 3-(Chloromethyl)-1-hydroxycyclobutane-1-carboxylic acid
- 3-(Bromomethyl)-1-hydroxycyclobutane-1-carboxylic acid
- 3-(Iodomethyl)-1-hydroxycyclobutane-1-carboxylic acid
Comparison: 3-(Fluoromethyl)-1-hydroxycyclobutane-1-carboxylic acid is unique due to the presence of the fluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s bioavailability and efficacy compared to its halogenated analogs.
Biological Activity
3-(Fluoromethyl)-1-hydroxycyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- CAS Number : 2703781-58-0
- Molecular Formula : C6H9F O3
- Molecular Weight : 150.14 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The fluoromethyl group enhances the compound's lipophilicity, potentially increasing its membrane permeability and bioavailability.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which can be beneficial in therapeutic contexts.
- Receptor Modulation : It can interact with various receptors, influencing cellular signaling pathways.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may have potential as an antitumor agent, particularly in targeting specific cancer types.
- Neuroprotective Effects : There is emerging evidence that it may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems.
Case Study 1: Imaging Agent for Tumors
A significant study investigated the use of a related fluorinated compound (FACBC) for imaging tumors via PET scans. The results indicated that the compound showed preferential uptake in tumor tissues compared to non-malignant tissues, suggesting its potential as an effective imaging agent in cancer diagnosis and treatment planning. Specifically, the uptake ratio of tumor to brain tissue was reported to be as high as 6.61 at peak times post-administration .
Case Study 2: Pharmacokinetics and Tissue Distribution
In vivo studies demonstrated that compounds similar to this compound exhibited rapid accumulation in target tissues, with significant retention times that could enhance their efficacy as therapeutic agents. For instance, one study reported that after administration, the compound's distribution favored tumor tissue significantly over other tissues within minutes .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Biological Activity | Notes |
|---|---|---|---|
| This compound | 2703781-58-0 | Antitumor, Neuroprotective | Emerging research indicates significant potential |
| FACBC | 2703781-58-0 | Imaging agent for tumors | Demonstrated high specificity for tumor tissues |
| Other Fluorinated Cyclobutanes | Various | Variable | Efficacy varies based on structural modifications |
Properties
Molecular Formula |
C6H9FO3 |
|---|---|
Molecular Weight |
148.13 g/mol |
IUPAC Name |
3-(fluoromethyl)-1-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H9FO3/c7-3-4-1-6(10,2-4)5(8)9/h4,10H,1-3H2,(H,8,9) |
InChI Key |
VBIIKWIESGWOMY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C(=O)O)O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















